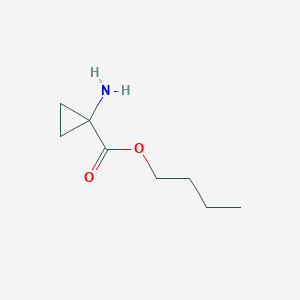

Butyl 1-aminocyclopropane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Butyl 1-aminocyclopropane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Role in Ethylene Production

BACC serves as a precursor to ethylene, a critical plant hormone that regulates numerous physiological processes including fruit ripening, flower wilting, and leaf senescence. The conversion of BACC to ethylene occurs through enzymatic reactions involving ACC synthase and ACC oxidase. This property has made BACC a valuable tool in agricultural research and applications.

Case Study: Ethylene Regulation in Plants

In studies focusing on tomato plants, the application of BACC has been shown to induce ethylene production, leading to enhanced fruit ripening and improved quality. For instance, researchers demonstrated that treating tomato plants with BACC significantly increased the expression of genes involved in ethylene biosynthesis, resulting in earlier and more uniform ripening of fruits .

2.1. Plant Growth Regulation

BACC is utilized as a growth regulator in various crops. Its ability to promote ethylene synthesis can be harnessed to control growth patterns, enhance flowering, and improve yield.

- Application : Foliar sprays of BACC have been employed to stimulate flowering in crops such as strawberries and tomatoes.

- Outcome : Enhanced fruit set and improved overall crop yield have been reported as a result of BACC application .

2.2. Stress Response Mitigation

Research indicates that BACC can help mitigate stress responses in plants under adverse conditions such as drought or salinity. By modulating ethylene levels, BACC enhances the plant's ability to cope with environmental stressors.

- Case Study : In experiments with Vigna radiata (mung bean), plants treated with BACC exhibited improved nodulation and nitrogen fixation under water deficit conditions. This was attributed to the enhanced ACC deaminase activity in associated bacteria, which reduced ethylene levels and promoted plant resilience .

3.1. Genetic Engineering

BACC's role as an ethylene precursor has implications in genetic engineering aimed at improving crop traits. By manipulating pathways associated with ACC metabolism, scientists can develop genetically modified organisms (GMOs) that exhibit desirable traits such as delayed senescence or enhanced fruit quality.

- Example : Genetic modifications enhancing ACC deaminase activity have led to transgenic plants with increased tolerance to abiotic stresses while maintaining high yields .

3.2. Microbial Applications

Certain soil bacteria exhibiting ACC deaminase activity can utilize BACC to promote plant growth by degrading ethylene precursors. This biotechnological application is particularly relevant for sustainable agriculture practices.

- Research Insight : Enhanced ACC deaminase activity through genetic engineering has been shown to improve symbiotic interactions between bacteria and plants, leading to better growth outcomes under stress conditions .

Summary of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Ethylene Production | Precursor for ethylene synthesis | Regulates fruit ripening and flowering |

| Plant Growth Regulation | Enhances growth patterns and yield | Improved crop yield and quality |

| Stress Response Mitigation | Reduces stress effects under drought/salinity | Enhanced resilience and adaptability |

| Genetic Engineering | Modifies pathways for desirable traits | Development of GMOs with improved traits |

| Microbial Applications | Utilizes ACC deaminase activity for promoting plant growth | Sustainable agricultural practices |

Eigenschaften

CAS-Nummer |

104544-08-3 |

|---|---|

Molekularformel |

C8H15NO2 |

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

butyl 1-aminocyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-2-3-6-11-7(10)8(9)4-5-8/h2-6,9H2,1H3 |

InChI-Schlüssel |

HURAUHBJVPQLQT-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C1(CC1)N |

Kanonische SMILES |

CCCCOC(=O)C1(CC1)N |

Synonyme |

Cyclopropanecarboxylic acid, 1-aMino-, butyl ester |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.